1-Diazonio-6-methoxy-6-oxohex-1-en-2-olate
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Overview
Description
1-Diazonio-6-methoxy-6-oxohex-1-en-2-olate is a chemical compound with the molecular formula C7H10N2O3 It is known for its unique structure, which includes a diazonium group, a methoxy group, and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-6-methoxy-6-oxohex-1-en-2-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diazonium salt with a methoxy-substituted ketone. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Diazonio-6-methoxy-6-oxohex-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can react with the diazonium group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces amines .
Scientific Research Applications
1-Diazonio-6-methoxy-6-oxohex-1-en-2-olate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce diazonium groups into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to form reactive intermediates.
Industry: It is used in the production of dyes and pigments, as well as in the synthesis of other complex organic compounds
Mechanism of Action
The mechanism of action of 1-Diazonio-6-methoxy-6-oxohex-1-en-2-olate involves its ability to form reactive intermediates, such as free radicals or carbocations, which can interact with various molecular targets. These interactions can lead to the modification of biomolecules, inhibition of enzymes, or disruption of cellular processes. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications .
Comparison with Similar Compounds
Similar Compounds
6-Diazo-5-oxo-L-norleucine: A similar compound with a diazonium group and an oxo group, known for its use as a glutamine antagonist in cancer research.
Hexanoic acid, 6-diazo-5-oxo-, methyl ester: Another related compound with similar structural features and reactivity.
Uniqueness
1-Diazonio-6-methoxy-6-oxohex-1-en-2-olate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other diazonium compounds and can lead to different chemical and biological properties .
Properties
CAS No. |
76700-84-0 |
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Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
methyl 6-diazo-5-oxohexanoate |
InChI |
InChI=1S/C7H10N2O3/c1-12-7(11)4-2-3-6(10)5-9-8/h5H,2-4H2,1H3 |
InChI Key |
YTHJROJBAKBFFP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
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